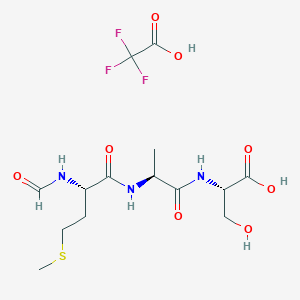

N-Formyl-Met-Ala-Ser trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Formyl-Met-Ala-Ser TFA (17351-32-5 freie Base) ist eine Peptidverbindung, die an Formylpeptidrezeptoren auf Neutrophilen bindet. Diese Verbindung ist für ihre Rolle bei der Stimulation menschlicher Neutrophiler durch einen rezeptorabhängigen Mechanismus bekannt. Es handelt sich um ein synthetisches Peptid, das N-Formylmethionin-, Alanin- und Serinreste enthält .

Vorbereitungsmethoden

Die Synthese von N-Formyl-Met-Ala-Ser TFA umfasst die schrittweise Addition von Aminosäuren, um die Peptidkette zu bilden. Der Prozess beginnt typischerweise mit der Schutzgruppe der Aminogruppe von Methionin, gefolgt von der sequenziellen Addition von Alanin und Serin. Die Formylgruppe wird dann an den Methioninrest eingeführt. Das Endprodukt wird mithilfe von Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Industrielle Produktionsmethoden für diese Verbindung umfassen die Festphasenpeptidsynthese (SPPS), die eine effiziente und skalierbare Produktion von Peptiden ermöglicht. SPPS umfasst die Verwendung eines festen Trägers, an den die erste Aminosäure gebunden ist, gefolgt von der sequenziellen Addition geschützter Aminosäuren. Das Peptid wird dann vom festen Träger abgespalten und gereinigt .

Chemische Reaktionsanalyse

N-Formyl-Met-Ala-Ser TFA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Methioninrest kann unter oxidativen Bedingungen zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Die Formylgruppe kann mit Hilfe von Reduktionsmitteln zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Die Formylgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

N-Formyl-Met-Ala-Ser TFA hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Es wird zur Untersuchung der Bindung und Aktivierung von Formylpeptidrezeptoren auf Neutrophilen verwendet, die wichtig für das Verständnis von Immunreaktionen sind.

Medizin: Es wird in der Forschung im Zusammenhang mit Entzündungen und Erkrankungen des Immunsystems verwendet, da es natürliche Peptide imitieren kann, die an Immunreaktionen beteiligt sind.

Industrie: Es wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika verwendet

Wirkmechanismus

N-Formyl-Met-Ala-Ser TFA übt seine Wirkungen aus, indem es an Formylpeptidrezeptoren auf Neutrophilen bindet. Diese Bindung aktiviert die Rezeptoren, was zu einer Kaskade intrazellulärer Signalereignisse führt, die zur Aktivierung und Migration von Neutrophilen führen. Zu den molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, gehören G-Protein-gekoppelte Rezeptoren und nachgeschaltete Signalmoleküle wie Phospholipase C und Proteinkinase C .

Analyse Chemischer Reaktionen

N-Formyl-Met-Ala-Ser TFA undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-Formyl-Met-Ala-Ser TFA has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It is used to study the binding and activation of formyl peptide receptors on neutrophils, which are important for understanding immune responses.

Medicine: It is used in research related to inflammation and immune system disorders, as it can mimic natural peptides involved in immune responses.

Industry: It is used in the development of peptide-based drugs and therapeutic agents

Wirkmechanismus

N-Formyl-Met-Ala-Ser TFA exerts its effects by binding to formyl peptide receptors on neutrophils. This binding activates the receptors, leading to a cascade of intracellular signaling events that result in the activation and migration of neutrophils. The molecular targets involved in this process include G-protein-coupled receptors and downstream signaling molecules such as phospholipase C and protein kinase C .

Vergleich Mit ähnlichen Verbindungen

N-Formyl-Met-Ala-Ser TFA ähnelt anderen Formylmethionin-haltigen Peptiden, wie z. B. N-Formyl-Met-Leu-Phe (FMLP). Es ist einzigartig in seiner spezifischen Sequenz von Aminosäuren, die ihm unterschiedliche Bindungseigenschaften und biologische Aktivitäten verleiht. Ähnliche Verbindungen umfassen:

- N-Formyl-Met-Leu-Phe (FMLP)

- N-Formyl-Met-Ile-Phe

- N-Formyl-Met-Val-Phe

Diese Verbindungen binden ebenfalls an Formylpeptidrezeptoren, unterscheiden sich aber in ihren Aminosäuresequenzen und den resultierenden biologischen Wirkungen .

Biologische Aktivität

N-Formyl-Met-Ala-Ser trifluoroacetate is a synthetic peptide that has garnered attention due to its biological activity, particularly as a chemotactic agent for phagocytic leukocytes. This article explores its biological properties, mechanisms of action, and potential clinical applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a formylated peptide that typically exhibits increased biological activity compared to its unformylated counterparts. The formyl group enhances the peptide's ability to interact with specific receptors on leukocytes, thereby promoting chemotaxis.

The primary mechanism of action for N-formyl peptides involves their interaction with formyl peptide receptors (FPRs), which are G protein-coupled receptors expressed on phagocytic cells. Upon binding, these peptides trigger intracellular signaling cascades that lead to:

- Chemotaxis : Recruitment of neutrophils and other immune cells to sites of infection.

- Degranulation : Release of lysosomal enzymes and reactive oxygen species (ROS), which are crucial for pathogen elimination.

- Cytokine Release : Production of pro-inflammatory cytokines that modulate the immune response.

Biological Activity

Research indicates that N-formyl peptides, including this compound, exhibit potent chemotactic activity. For instance, studies have shown that these peptides can be several hundred to thousands of times more effective than traditional chemotactic agents like fMet-Leu-Phe (fMLF) in attracting leukocytes .

Table 1: Comparative Chemotactic Activity of N-Formyl Peptides

| Peptide Structure | Chemotactic Activity (ED50) | Reference |

|---|---|---|

| fMet-Leu-Phe | 7.0 ± 1.7 × 10⁻¹¹ M | Showell et al., 1976 |

| N-Formyl-Met-Ala-Ser | Significantly higher than fMLF | This study |

| fMet-Leu-Phe-Lys-OH | 500 times more active than fMLF | Schiffmann et al., 1975 |

Case Studies

Several studies have highlighted the clinical implications of N-formyl peptides:

- Infection Models : In animal models of bacterial infection, administration of N-formyl peptides resulted in enhanced leukocyte accumulation at infection sites, leading to improved clearance of pathogens .

- Wound Healing : The application of this compound in wound healing scenarios demonstrated accelerated tissue repair and reduced microbial colonization due to increased leukocyte infiltration and enzyme secretion .

- Therapeutic Applications : The potential use of N-formyl peptides in conjunction with antibiotics has been explored, suggesting that these compounds could enhance the efficacy of existing antimicrobial treatments by promoting localized immune responses .

Eigenschaften

Molekularformel |

C14H22F3N3O8S |

|---|---|

Molekulargewicht |

449.40 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1 |

InChI-Schlüssel |

HOFCIUXFHIWZFN-YWUTZLAHSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.